

In-Depth Technical Guide: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Cat. No.: B094665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the organic compound **Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-**, also known as 4,4'-Diaminodiphenylamine-2-sulfonic acid. This document consolidates available data on its chemical and physical characteristics, synthesis, and potential biological activities to support research and development efforts.

Core Properties and Data

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a sulfonated aromatic amine. The presence of multiple functional groups, including sulfonic acid and amino moieties, imparts unique chemical reactivity and potential for diverse applications, primarily as an intermediate in the synthesis of azo dyes.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of the data is based on predictions and should be confirmed through experimental validation.

Property	Value	Source
CAS Number	119-70-0	[1]
Molecular Formula	C ₁₂ H ₁₃ N ₃ O ₃ S	[1]
Molecular Weight	279.32 g/mol	[1]
Appearance	Purple solid	[3]
Melting Point	244 °C	[3]
Density (Predicted)	1.527 g/cm ³	[4]
Water Solubility	450 mg/L at 30 °C	[3]
LogP (Predicted)	-0.777	[3]

Synthesis and Experimental Protocols

The synthesis of **Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-** typically involves a multi-step process. A general synthetic route involves the condensation of a substituted nitrobenzene sulfonic acid with a phenylene diamine, followed by the reduction of the nitro group.[\[5\]](#)

Experimental Protocol: Synthesis via Condensation and Reduction

This protocol is based on established methods for the synthesis of related aminobenzenesulfonic acids.[\[5\]](#)

Step 1: Condensation of 6-chloro-3-nitro-benzene-sulfonic acid sodium salt with 1,4-phenylene diamine

- In a suitable reaction vessel, dissolve 1,4-phenylene diamine in a saturated aqueous solution of sodium chloride at 95 °C.
- To this solution, add the sodium salt of 6-chloro-3-nitro-benzene-sulfonic acid.

- Maintain the pH of the reaction mixture at 9 by the controlled addition of a 33% sodium hydroxide solution to neutralize the hydrochloric acid that is liberated during the condensation.
- Allow the reaction to proceed for approximately 6 hours.
- After the condensation is complete, adjust the pH to 1.5 at 70 °C using 30% hydrochloric acid to precipitate the intermediate product, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid.

Step 2: Reduction of the Nitro Group

- The precipitated intermediate from Step 1 is then subjected to reduction.
- A common method is catalytic hydrogenation. The intermediate is suspended in a suitable solvent, and a catalyst (e.g., Raney nickel or palladium on carbon) is added.
- The reaction is carried out under a hydrogen atmosphere (e.g., 40 bar) at an elevated temperature (70-95 °C) for approximately 30 minutes to one hour.
- Upon completion of the reduction, the catalyst is filtered off.
- The pH of the filtrate is adjusted to approximately 5.5 with hydrochloric acid to precipitate the final product, 4,4'-diamino-diphenylamine-2-sulfonic acid.
- The precipitate is filtered and washed with water to yield the purified product.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of **Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-**. A reverse-phase column can be employed with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid.

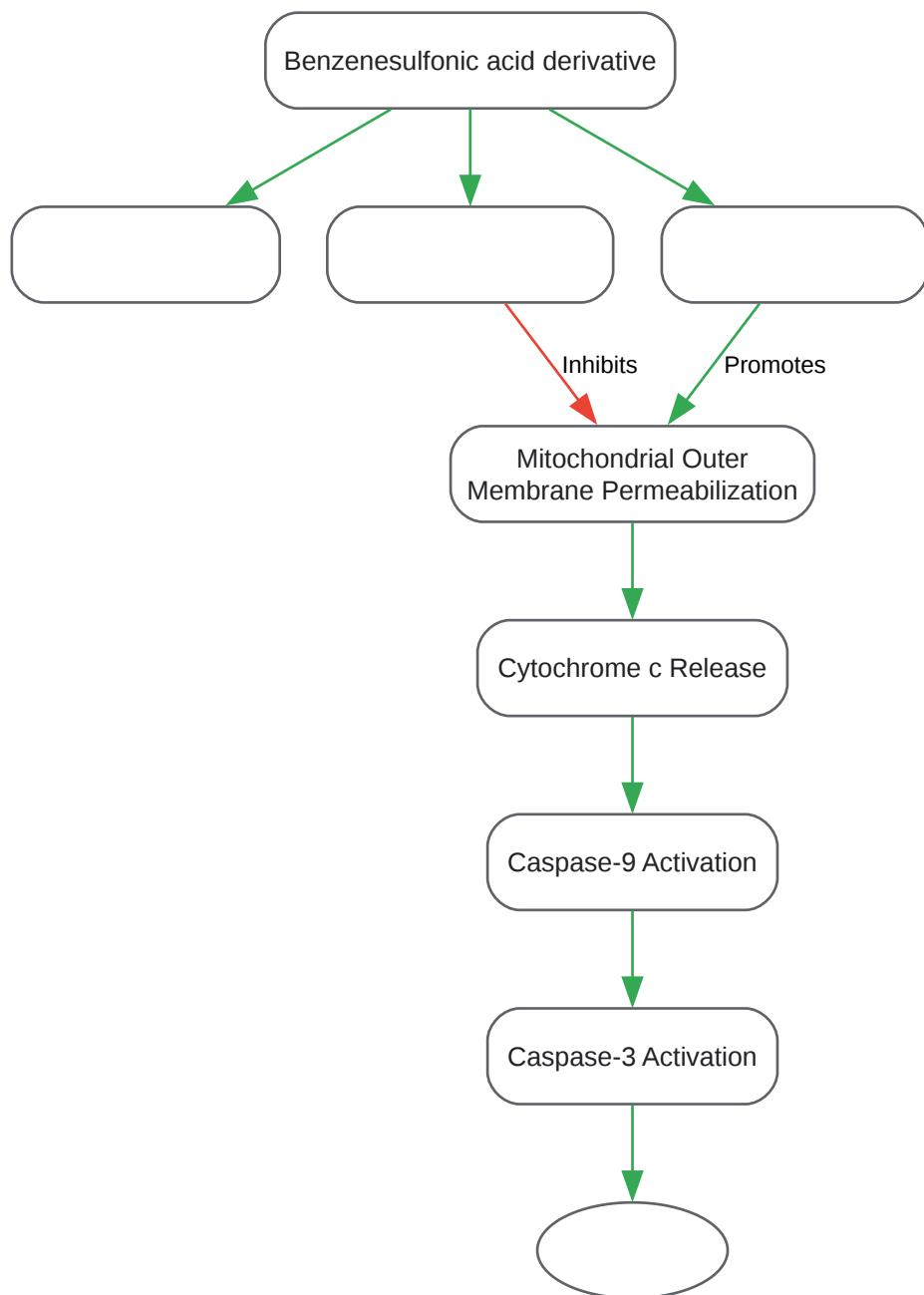
Biological Activity and Potential Applications

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and its derivatives have been investigated for their potential biological activities.

Antimicrobial Properties

Some studies suggest that this class of compounds exhibits antibacterial activity. The proposed mechanism of action involves the disruption of the bacterial cell membrane. Cationic portions of the molecule can interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and ultimately cell death.[6][7]

Anticancer Potential

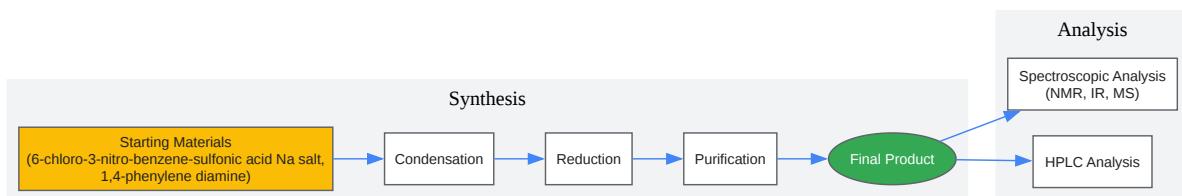

Derivatives of benzenesulfonic acid have shown potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the destabilization of microtubules, which are critical for cell division.[8] For some related sulfonamide compounds, the anticancer activity is attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] The induction of apoptosis may proceed through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for **Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-** have not been fully elucidated, the known activities of related sulfonamide compounds in cancer cells provide a hypothetical framework.

Hypothetical Apoptosis Induction Pathway

Based on the activity of related compounds, a potential pathway for apoptosis induction is outlined below. This pathway involves the modulation of key regulatory proteins in the apoptotic cascade.



[Click to download full resolution via product page](#)

Caption: Hypothetical apoptosis induction pathway for benzenesulfonic acid derivatives.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and analysis.

Disclaimer: The information provided in this guide is based on publicly available data and is intended for research and informational purposes only. Detailed experimental procedures and safety precautions should be developed and followed in a laboratory setting. The biological activities mentioned are potential areas of investigation and should not be considered established therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 6. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. Co-Treatment with Sulforaphane and Nano-Metformin Molecules Accelerates Apoptosis in HER2+ Breast Cancer Cells by Inhibiting Key Molecules - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094665#benzenesulfonic-acid-5-amino-2-4-aminophenyl-amino-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com